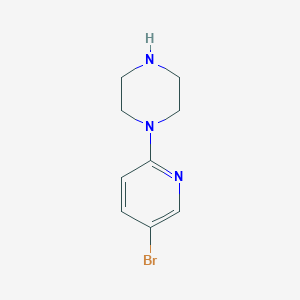

1-(5-Bromopyridin-2-yl)piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBNGGYLBVCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585970 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73406-97-0 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyridin-2-yl)piperazine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a bromopyridine moiety linked to a piperazine ring, imparts versatile reactivity, making it a valuable precursor for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its significant role as a key intermediate in the development of therapeutic agents, particularly those targeting neurological and oncological pathways. A detailed examination of a representative synthetic application leading to a dopamine receptor ligand is presented, complete with experimental protocols and a visualization of the relevant signaling pathway.

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[1][2] While specific experimental values for its melting and boiling points are not consistently reported in the literature, its hydrochloride and dihydrochloride salts are also commonly used in synthesis.[3] The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂BrN₃ | [1][2] |

| Molecular Weight | 242.12 g/mol | [1][2] |

| Appearance | Pale yellow solid | [1][2] |

| CAS Number | 73406-97-0 | [1][2] |

| Purity (typical) | ≥ 96% (HPLC) | [1][2] |

| Storage Conditions | Store at -20°C | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general and widely applicable method involves the reaction of 2,5-dibromopyridine with piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar pyridyl piperazine compounds.[5]

Materials:

-

2,5-Dibromopyridine

-

Piperazine (anhydrous)

-

Toluene

-

Sodium carbonate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2,5-dibromopyridine (1 equivalent) in toluene, add anhydrous piperazine (2-3 equivalents) and sodium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

Analytical Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific spectra for this compound are not provided in the search results, the expected chemical shifts can be inferred from data for closely related structures.

¹H NMR (Proton NMR):

-

Pyridyl Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 of the pyridine ring will likely appear as a doublet, the proton at position 4 as a doublet of doublets, and the proton at position 3 as a doublet.

-

Piperazine Protons: Two multiplets or broad singlets are expected for the methylene protons of the piperazine ring. The four protons adjacent to the pyridine ring will be deshielded compared to the four protons adjacent to the secondary amine.

¹³C NMR (Carbon NMR):

-

Pyridyl Carbons: Five signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon bearing the bromine atom will be significantly shifted.

-

Piperazine Carbons: Two signals are expected for the methylene carbons of the piperazine ring.

Experimental Protocol: NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), coupling constants (J) in Hertz (Hz), and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 242.1 and 244.1, reflecting the isotopic distribution of bromine. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the C-N bonds of the piperazine ring.[6]

Experimental Protocol: Mass Spectrometry

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode using an appropriate ionization technique, such as ESI.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Role in Drug Discovery and Development

This compound is a highly valuable scaffold in drug discovery due to its utility in the synthesis of a wide range of biologically active molecules. The piperazine moiety can act as a linker to other pharmacophores, and the bromine atom on the pyridine ring provides a reactive handle for further functionalization through cross-coupling reactions. This compound is a key intermediate in the development of therapeutic agents for neurological disorders, often targeting serotonin and dopamine receptors.[2]

Application in the Synthesis of a Dopamine D3 Receptor Ligand

As a testament to its utility, this compound can be envisioned as a key starting material in the synthesis of potent and selective dopamine D3 receptor ligands, which are of significant interest for the treatment of various neuropsychiatric disorders. The following workflow outlines a plausible synthetic route to such a ligand.

Caption: Synthetic workflow for a dopamine D3 receptor ligand.

Experimental Protocol: Suzuki Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1-(5-arylpyridin-2-yl)piperazine derivative.

Interaction with Dopamine Receptor Signaling Pathways

Derivatives synthesized from this compound often exhibit high affinity and selectivity for dopamine receptors, particularly the D3 subtype.[7] The interaction of these ligands with dopamine receptors can modulate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and differentiation.

The following diagram illustrates a simplified representation of how a dopamine D3 receptor antagonist, synthesized from the core molecule, could potentially modulate these pathways.

Caption: Potential modulation of signaling pathways by a D3 antagonist.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, general laboratory safety precautions for handling chemical intermediates should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a cornerstone synthetic intermediate with significant applications in the field of medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for the construction of complex, biologically active molecules. The ability to leverage this scaffold for the development of potent and selective modulators of key biological targets, such as dopamine receptors, underscores its importance in the ongoing quest for novel therapeutics to address a range of human diseases. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. a2bchem.com [a2bchem.com]

- 4. This compound, 73406-97-0 | BroadPharm [broadpharm.com]

- 5. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]

- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 7. Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl- piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

1-(5-Bromopyridin-2-yl)piperazine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and biological significance of 1-(5-Bromopyridin-2-yl)piperazine, a key intermediate in the development of novel therapeutics.

Core Compound Data

This compound is a versatile heterocyclic compound widely utilized in medicinal chemistry and pharmaceutical research. Its structure, featuring a bromopyridine moiety linked to a piperazine ring, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₂BrN₃ | [1][2] |

| Molecular Weight | 242.12 g/mol | [1][2] |

| CAS Number | 957063-00-2 | |

| Appearance | Off-white to pale yellow solid | |

| Purity | ≥97% |

Synthetic Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol outlines a general procedure based on established methods for similar pyridylpiperazine derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,5-dibromopyridine and piperazine.

Materials:

-

2,5-Dibromopyridine

-

Piperazine (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

-

Add 2,5-dibromopyridine (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of compounds targeting the central nervous system (CNS). Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, making them attractive for the development of antipsychotics, antidepressants, and anxiolytics.

The bromopyridine component of the molecule provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.

Representative Biological Assays

The following are representative protocols for assays that can be used to evaluate the biological activity of derivatives of this compound.

Experimental Protocol: Serotonin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the 5-HT₂ₐ receptor.

Method: Radioligand displacement assay.

Procedure:

-

Prepare cell membranes from a cell line expressing the human 5-HT₂ₐ receptor.

-

Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Determine the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation.

Experimental Protocol: Dopamine D2 Receptor Functional Assay

Objective: To assess the agonist or antagonist activity of a test compound at the dopamine D₂ receptor.

Method: cAMP accumulation assay.

Procedure:

-

Culture a cell line co-expressing the human dopamine D₂ receptor and a cAMP-responsive reporter gene (e.g., luciferase).

-

Pre-treat the cells with the test compound at various concentrations.

-

Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.

-

After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).

-

For antagonists, a decrease in the agonist-induced signal will be observed. For agonists, an increase in signal will be seen in the absence of a stimulating agonist.

-

Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-response curves.

Signaling Pathway

Derivatives of this compound often target G-protein coupled receptors (GPCRs) such as the dopamine D₂ receptor. The diagram below illustrates a simplified signaling pathway for the D₂ receptor, which is coupled to an inhibitory G-protein (Gαi).

Caption: Dopamine D2 Receptor Signaling Pathway.

References

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperazine: Structure, Synthesis, and Applications

Abstract: 1-(5-Bromopyridin-2-yl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a bromopyridine moiety linked to a piperazine ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, synthetic methodologies, and its significant role in the development of novel therapeutics, particularly in the fields of neuroscience and oncology.

Molecular Structure and Substructure Analysis

The chemical structure of this compound is composed of two key heterocyclic substructures: a 5-bromopyridine ring and a piperazine ring.

-

5-Bromopyridine Moiety: This is an aromatic pyridine ring substituted with a bromine atom at the 5-position. The pyridine ring is electron-deficient, and the bromine atom is an electron-withdrawing group, which enhances the ring's reactivity towards nucleophilic substitution.[1] The position of the bromine atom also provides a site for further functionalization through cross-coupling reactions.

-

Piperazine Moiety: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This scaffold is prevalent in many approved drugs due to its favorable pharmacokinetic properties.[2][3] One nitrogen atom is attached to the pyridine ring, while the second nitrogen is typically a site for further modification to modulate the compound's biological activity and properties.[4]

The linkage between the C2 position of the pyridine ring and a nitrogen atom of the piperazine ring forms the core structure, which is fundamental to its utility as a scaffold in drug design.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below, providing essential information for researchers.

| Property | Value | References |

| Molecular Formula | C₉H₁₂BrN₃ | [1][5] |

| Molecular Weight | 242.12 g/mol | [1][5] |

| CAS Number | 73406-97-0 | [1][6] |

| Appearance | Pale yellow solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an appropriately substituted pyridine with piperazine.

General Synthesis Workflow

A common method involves the reaction of 2,5-dibromopyridine with piperazine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring allows for selective substitution by the piperazine nucleophile.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on common methodologies for N-arylpiperazine synthesis.[7][8]

-

Reaction Setup: To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF), add piperazine (1.5-2 equivalents) and a base like potassium carbonate (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 120°C to 140°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield this compound as a pale yellow solid.[1]

Role in Drug Discovery and Development

This compound is a highly valued scaffold in pharmaceutical research. Its structure allows it to effectively interact with biological targets, making it a key component in the design of new therapeutic agents.[1]

-

Neuroscience: This compound and its derivatives are extensively used in research targeting neurological disorders. They serve as intermediates in the synthesis of molecules that interact with serotonin and dopamine pathways, which are crucial for understanding and treating mental health conditions.[1]

-

Oncology: The bromopyridine-piperazine core is also a feature in the development of novel anticancer agents.[1] The piperazine moiety can be functionalized to interact with specific enzymatic targets or receptors implicated in cancer progression.

-

Versatile Building Block: Beyond specific therapeutic areas, it serves as a versatile building block in organic synthesis, enabling chemists to construct more complex molecular architectures for various applications, including catalysis and materials science.[1]

Example Signaling Pathway Interaction

Derivatives of this compound are often designed as antagonists or modulators for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, which are implicated in various neurological conditions.

Caption: A potential mechanism of action for a drug derived from the core scaffold.

Spectroscopic Analysis (Predicted)

While specific spectral data for this compound is not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on its substructures and data from similar compounds.[9][10]

-

¹H NMR:

-

Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet, with coupling constants typical for pyridines.

-

Piperazine Protons: Two multiplets are expected in the aliphatic region. The four protons adjacent to the pyridine ring would appear at a different chemical shift (likely downfield, ~δ 3.5-3.8 ppm) compared to the four protons adjacent to the secondary amine (~δ 2.9-3.2 ppm).[9]

-

N-H Proton: A broad singlet for the piperazine N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Pyridine Carbons: Five signals are expected. The carbon attached to the piperazine (C2) would be significantly downfield. The carbon bearing the bromine (C5) would also be distinct.

-

Piperazine Carbons: Two signals are expected for the non-equivalent methylene carbons of the piperazine ring, typically in the range of δ 45-55 ppm.[9]

-

Conclusion

This compound stands out as a compound of significant interest to the scientific and drug development communities. Its well-defined structure, composed of reactive and pharmacologically relevant substructures, provides a robust platform for the synthesis of diverse and complex molecules. Its established role in the exploration of new treatments for neurological and oncological conditions underscores its importance as a key intermediate in modern medicinal chemistry. This guide has provided a technical overview of its properties, synthesis, and applications, highlighting its potential for future innovations in pharmaceutical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. benthamscience.com [benthamscience.com]

- 4. a2bchem.com [a2bchem.com]

- 5. scbt.com [scbt.com]

- 6. 5-BROMO-2-(PIPERAZIN-1-YL)PYRIDINE | 73406-97-0 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

Spectroscopic Data for 1-(5-Bromopyridin-2-yl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-(5-Bromopyridin-2-yl)piperazine. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for obtaining such data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a bromopyridine moiety linked to a piperazine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | H-6 (pyridin-2-yl) |

| ~7.6 | dd | 1H | H-4 (pyridin-2-yl) |

| ~6.5 | d | 1H | H-3 (pyridin-2-yl) |

| ~3.5 | t | 4H | -CH₂- (piperazine) |

| ~3.0 | t | 4H | -CH₂- (piperazine) |

| Variable | s | 1H | -NH- (piperazine) |

Note: Predicted shifts are in ppm relative to a standard reference (e.g., TMS) and are typically run in a deuterated solvent such as CDCl₃ or DMSO-d₆. The NH proton is exchangeable and may appear as a broad singlet or not be observed, depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C-2 (pyridin-2-yl) |

| ~148 | C-6 (pyridin-2-yl) |

| ~140 | C-4 (pyridin-2-yl) |

| ~109 | C-3 (pyridin-2-yl) |

| ~107 | C-5 (pyridin-2-yl) |

| ~46 | -CH₂- (piperazine) |

| ~45 | -CH₂- (piperazine) |

Note: Predicted chemical shifts are solvent-dependent.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | N-H | Stretching |

| 2800 - 3000 | C-H (aliphatic) | Stretching |

| ~1600, ~1450 | C=C, C=N | Aromatic ring stretching |

| 1100 - 1300 | C-N | Stretching |

| 500 - 700 | C-Br | Stretching |

Note: IR spectra of solid samples are often acquired using KBr pellets or as a thin film.

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₉H₁₂BrN₃ |

| Molecular Weight | 242.12 g/mol |

| Expected [M+H]⁺ | m/z 242.0293, 244.0272 |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (2-5 seconds).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation and Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation and Acquisition:

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Solubility Profile of 1-(5-Bromopyridin-2-yl)piperazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(5-Bromopyridin-2-yl)piperazine, a key intermediate in pharmaceutical research and development. Understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and various analytical procedures. While extensive quantitative solubility data for this specific compound is not widely published, this guide consolidates available information on related structures and outlines detailed experimental protocols for its determination.

Core Compound Information

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 73406-97-0 |

| Molecular Formula | C₉H₁₂BrN₃ |

| Molecular Weight | 242.12 g/mol |

| Appearance | Pale yellow solid |

Quantitative Solubility Data

| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Very High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 | Very High |

| Dichloromethane (DCM) | Halogenated | 10 - 50 | High |

| Chloroform | Halogenated | 10 - 50 | High |

| Methanol | Polar Protic | 5 - 20 | Medium |

| Ethanol | Polar Protic | 5 - 20 | Medium |

| Acetonitrile | Polar Aprotic | 1 - 10 | Medium to Low |

| Ethyl Acetate | Ester | 1 - 10 | Medium to Low |

| Toluene | Aromatic Hydrocarbon | < 1 | Low |

| Hexane | Aliphatic Hydrocarbon | < 0.1 | Very Low / Insoluble |

| Water | Polar Protic | < 0.1 | Very Low / Insoluble |

Note: These values are estimates and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.[2][3][4]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, either centrifuge the sample at high speed or filter it through a syringe filter.[2] This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[5][6]

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.[6]

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Kinetic Solubility Determination using HPLC

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound.[7][8]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock to an aqueous or organic solvent.

Materials:

-

This compound (as a concentrated stock solution in DMSO, e.g., 10 mg/mL)

-

Test solvents (e.g., phosphate-buffered saline, organic solvents)

-

96-well plates (filter plates and collection plates)

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader or HPLC system for analysis

Procedure:

-

Sample Preparation:

-

Prepare a series of dilutions of the this compound DMSO stock solution.

-

In a 96-well plate, add a small volume of each DMSO stock dilution to a larger volume of the test solvent.

-

-

Incubation and Precipitation:

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

-

During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.

-

-

Separation of Precipitate:

-

Filter the solutions through a 96-well filter plate into a collection plate. The filter will retain any precipitated compound.

-

-

Analysis:

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or a rapid HPLC-UV method.[8]

-

-

Data Interpretation:

-

The kinetic solubility is the highest concentration at which no precipitation is observed.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: General experimental workflow for determining thermodynamic solubility.

Synthesis Pathway of this compound

Caption: A common synthetic route to this compound.

References

- 1. chembk.com [chembk.com]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. pharmatutor.org [pharmatutor.org]

Commercial 1-(5-Bromopyridin-2-yl)piperazine: A Technical Guide to Purity and Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and specifications of commercial-grade 1-(5-Bromopyridin-2-yl)piperazine, a key building block in medicinal chemistry and drug development.[1] Understanding the quality parameters of this starting material is critical for ensuring the reliability and reproducibility of research outcomes and the synthesis of active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

This compound is a heterocyclic compound widely used as an intermediate in organic synthesis.[1] Its structure, featuring a bromopyridine moiety linked to a piperazine ring, allows for diverse chemical modifications, making it a valuable precursor for various therapeutic agents.[1]

| Property | Value |

| CAS Number | 73406-97-0[2] |

| Molecular Formula | C₉H₁₂BrN₃ |

| Molecular Weight | 242.12 g/mol |

| Appearance | Typically an off-white to light yellow or light brown solid |

| Storage Conditions | Recommended storage at 2-8°C, protected from light, or at -20°C for long-term stability.[2][3] |

Purity Specifications and Impurity Profile

The purity of commercial this compound is a critical quality attribute, typically determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers generally offer this compound with a purity of 97% or higher.

| Specification | Typical Range | Method |

| Purity (HPLC) | ≥ 97%, often ≥ 99%[4] | HPLC |

| ¹H NMR Spectrum | Consistent with structure[4] | NMR Spectroscopy |

| Water Content (Karl Fischer) | Typically ≤ 0.5% | Karl Fischer Titration |

| Residue on Ignition | Typically ≤ 0.2% | USP <281> |

Potential Impurities:

During the synthesis of this compound, several process-related impurities can arise. The primary synthetic route often involves the reaction of 2,5-dibromopyridine with piperazine. Potential impurities may include:

-

Unreacted Starting Materials: Residual 2,5-dibromopyridine and piperazine.

-

Over-alkylation Products: Such as 1,4-di(5-bromopyridin-2-yl)piperazine.

-

Isomeric Impurities: Positional isomers formed during the bromination of the pyridine ring. A common impurity in the synthesis of the precursor 2-amino-5-bromopyridine is 2-amino-3,5-dibromopyridine.[5]

-

Solvent Residues: Residual solvents from the reaction and purification steps.

The workflow for ensuring the quality of this compound is outlined below:

Experimental Protocols

Detailed analytical methodologies are essential for the verification of this compound specifications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound and to detect any related impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% trifluoroacetic acid or a buffer like ammonium acetate).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Typically 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks should be consistent with the expected structure of this compound.

Water Content by Karl Fischer Titration

This method quantifies the amount of water present in the material.

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent suitable for aldehydes and ketones if necessary, though standard reagents are typically sufficient.

-

Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel.

-

Analysis: The instrument automatically titrates the sample and the water content is reported as a percentage by weight.

The logical relationship for the acceptance of a commercial batch is illustrated in the following diagram:

Role in Drug Development

This compound is a versatile building block for synthesizing a wide range of biologically active molecules. The piperazine and bromopyridine moieties serve as handles for introducing various functional groups to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetics. Derivatives of this compound are investigated for their activity in various signaling pathways, although specific pathway involvement is highly dependent on the final structure of the synthesized API.

For instance, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are critical targets in neuroscience drug discovery. The synthesis of a novel therapeutic agent from this precursor would follow a pathway from initial synthesis to final biological evaluation.

References

The Biological Frontier of 1-(5-Bromopyridin-2-yl)piperazine Derivatives: A Technical Guide to Potential Therapeutic Activity

For Researchers, Scientists, and Drug Development Professionals

The 1-(5-bromopyridin-2-yl)piperazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. As a privileged structural motif, piperazine and its derivatives are integral to numerous approved drugs, exhibiting a wide array of biological activities, including anticancer, antipsychotic, antidepressant, and anxiolytic effects. The incorporation of a bromopyridine moiety introduces specific electronic and steric properties that can modulate the pharmacological profile of the resulting derivatives. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon data from structurally related compounds to infer potential therapeutic applications, and detailing relevant experimental protocols.

Potential Therapeutic Applications

While extensive research specifically on a broad range of this compound derivatives is emerging, the analysis of structurally analogous compounds, such as those with a pyrazine or a substituted pyridine ring, provides valuable insights into their potential biological activities. The primary areas of therapeutic promise for this class of compounds appear to be in oncology and neuropharmacology.

Anticancer Potential

The piperazine nucleus is a common feature in a multitude of anticancer agents. Its ability to interact with various biological targets makes it a versatile scaffold for the design of novel cancer therapeutics. Research on a closely related pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has demonstrated significant cytotoxic effects against several cancer cell lines.[1][2]

Table 1: Cytotoxic Activity of a Structurally Related Pyrazine Derivative (BPU) [1]

| Cell Line | Compound | IC50 (µM) |

| Jurkat (Leukemia) | BPU | 4.64 ± 0.08 |

| MCF-7 (Breast) | BPU | 8.47 ± 0.18 |

| HeLa (Cervical) | BPU | - (Data not provided) |

The data suggests that derivatives of the bromo-heterocyclic piperazine scaffold could exhibit potent anticancer activity. The mechanism of action for the related pyrazine compound was found to involve the arrest of the cell cycle in the sub-G1 phase, indicating the induction of apoptosis.[2]

Neuropharmacological Potential

Piperazine derivatives are well-established as agents active on the central nervous system (CNS). They are known to interact with a variety of neurotransmitter receptors. A close analog, 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, has been identified as a high-affinity ligand for sigma-2 (σ2) receptors.[3]

Table 2: Sigma-2 (σ2) Receptor Binding Affinity of a Structurally Related Chloro-Pyridine Derivative [3]

| Compound | σ2 Ki (nM) |

| 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane | 2.2 |

Given the structural similarity, it is plausible that this compound derivatives could also exhibit affinity for sigma-2 receptors, which are implicated in various neurological and psychiatric disorders, as well as in cancer.

Experimental Protocols

To evaluate the biological activity of novel this compound derivatives, a series of standard in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and a suitably protected piperazine, followed by deprotection and subsequent functionalization of the second nitrogen atom of the piperazine ring.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Receptor Binding Assay

To determine the affinity of the compounds for specific receptors (e.g., sigma-2 receptors), a competitive radioligand binding assay is typically performed.

-

Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor.

-

Assay Setup: In a 96-well plate, add the membrane homogenate, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Potential Signaling Pathways

Given the prevalence of piperazine-containing molecules as kinase inhibitors, it is conceivable that this compound derivatives could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. While further research is required to fully elucidate the biological activities of a diverse range of derivatives, the analysis of structurally related compounds provides a strong rationale for their synthesis and evaluation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

- 1. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SYA 013 analogs as moderately selective sigma-2 (σ2) ligands: Structure-affinity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-(5-Bromopyridin-2-yl)piperazine in Fragment-Based Library Synthesis for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. The core principle lies in screening low molecular weight fragments that bind to biological targets with high ligand efficiency. These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. Within this paradigm, the selection of a versatile and synthetically tractable fragment is paramount. 1-(5-Bromopyridin-2-yl)piperazine has garnered significant attention as a valuable building block for the synthesis of focused libraries, particularly in the pursuit of kinase inhibitors. Its unique structural features, comprising a reactive bromopyridine moiety and a readily functionalizable piperazine ring, offer a robust platform for generating chemical diversity. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the construction of compound libraries aimed at kinase drug discovery.

Core Fragment: Chemical and Physical Properties

This compound is a commercially available solid that serves as an excellent starting point for library synthesis.[1] Its key chemical features make it an ideal fragment for diversification through common and reliable chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂BrN₃ | [2] |

| Molecular Weight | 242.12 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

The bromine atom on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] The secondary amine of the piperazine ring is a nucleophile that can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents. This dual functionality allows for the systematic exploration of chemical space around the core scaffold.

Experimental Protocols for Library Synthesis

The true utility of this compound lies in its amenability to high-throughput parallel synthesis. The following sections detail generalized yet robust protocols for the two most common diversification reactions employed with this fragment.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromopyridine core and various aryl or heteroaryl boronic acids.[4] This reaction allows for the exploration of the "right-hand side" of the molecule, often targeting the solvent-exposed region of a kinase active site.

General Protocol:

-

Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol, to the reaction vessel.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

-

Heating and Monitoring: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Representative Data for Suzuki-Miyaura Coupling of Bromopyridine Scaffolds

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 90 | 16 | 80-92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 8 | 75-88 |

| 4 | 1-Methyl-1H-pyrazole-4-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | t-BuOH/H₂O | 85 | 18 | 70-85 |

Note: Yields are representative and based on analogous reactions with similar bromopyridine substrates. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the bromopyridine with a diverse range of primary and secondary amines.[5] This allows for the introduction of various functional groups that can form key hydrogen bond interactions within a kinase active site.

General Protocol:

-

Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

-

Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

-

Heating and Monitoring: Heat the reaction to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination of Bromopyridine Scaffolds

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-90 |

| 2 | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 8-16 | 75-95 |

| 3 | n-Butylamine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-100 | 4-12 | 65-85 |

| 4 | Indazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 60-80 |

Note: Yields are representative and based on established methodologies for similar bromopyridine substrates. Actual yields may vary depending on the specific amine and reaction conditions.[1]

Fragment-Based Drug Discovery Workflow

The use of this compound in a fragment-based drug discovery (FBDD) campaign follows a structured workflow designed to efficiently identify and optimize lead compounds.

Caption: A generalized workflow for fragment-based drug discovery.

Biological Context: Targeting Kinases

The 2-aminopyridine moiety, which is structurally analogous to the core of this compound, is a well-established "hinge-binder" in kinase inhibitors.[6] This structural motif typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. Libraries derived from this compound are therefore well-suited for targeting a wide range of kinases.

Cyclin-Dependent Kinases (CDKs) and p38 MAPK as Key Targets

Derivatives of 2-aminopyridines and related scaffolds have shown significant activity against Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][7] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] p38 MAPK is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress.[9]

Representative Biological Activity of 2-Aminopyridine-based Kinase Inhibitors

| Compound Scaffold | Target Kinase | IC₅₀ (nM) |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2 | <10 |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK9 | <50 |

| Pyridinylquinoxaline | p38α MAPK | 81 |

| Pyrido[2,3-b]pyrazine | p38α MAPK | 38 |

Note: Data is based on representative compounds from the literature with similar core structures to derivatives of this compound.[2][10]

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its inhibition by small molecules derived from fragments like this compound can modulate downstream inflammatory processes.

Caption: Simplified p38 MAPK signaling pathway and the point of intervention.

Conclusion

This compound stands out as a highly valuable fragment for the synthesis of focused chemical libraries in the context of drug discovery. Its synthetic accessibility, coupled with the proven biological relevance of its core structure, particularly in kinase inhibition, makes it an attractive starting point for FBDD campaigns. The ability to readily diversify this scaffold through robust and well-established chemical reactions allows for the efficient exploration of structure-activity relationships. This in-depth technical guide provides the foundational knowledge and practical protocols for researchers to leverage this powerful fragment in the quest for novel therapeutics.

References

- 1. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-(5-Bromopyridin-2-yl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)piperazine is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperazine core coupled with a reactive bromopyridine moiety makes it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, with a focus on experimental protocols, comparative data, and the biological context of its derivatives.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of N-arylpiperazine synthesis. The N-arylpiperazine motif is a well-established pharmacophore found in numerous drugs targeting the central nervous system. Early methods for the synthesis of such compounds often involved harsh conditions and limited substrate scope.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination in the mid-1990s, revolutionized the synthesis of N-aryl amines, including N-arylpiperazines.[1] This powerful methodology allows for the formation of the C-N bond between an aryl halide and an amine under relatively mild conditions, offering high yields and broad functional group tolerance. Concurrently, classical methods like nucleophilic aromatic substitution (SNAr) have been refined and remain a viable and cost-effective approach, especially for activated aromatic systems. The synthesis of this compound has benefited from both of these key synthetic strategies.

Core Synthetic Methodologies

The two predominant methods for the synthesis of this compound are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base and a phosphine ligand.[1] This method is highly efficient for the synthesis of this compound from 2,5-dibromopyridine and piperazine. The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the reaction of a nucleophile, in this case, piperazine, with an electron-deficient aromatic ring bearing a good leaving group, such as a halogen. The pyridine ring, being electron-deficient, is amenable to SNAr reactions, particularly when activated by electron-withdrawing groups. In the case of 2,5-dibromopyridine, the bromine at the 2-position is generally more susceptible to nucleophilic attack.

Comparative Analysis of Synthetic Methods

The choice between Buchwald-Hartwig amination and SNAr for the synthesis of this compound depends on several factors, including desired yield, cost of reagents, and scalability. Below is a comparative summary of typical reaction conditions and yields.

| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Materials | 2,5-Dibromopyridine, Piperazine | 2,5-Dibromopyridine, Piperazine |

| Catalyst/Promoter | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, Xantphos) | None (or phase transfer catalyst) |

| Base | Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Often excess piperazine acts as a base |

| Solvent | Anhydrous, inert solvent (e.g., Toluene, Dioxane) | Polar aprotic solvent (e.g., DMSO, DMF) or no solvent |

| Temperature | 80-120 °C | 100-160 °C |

| Reaction Time | 4-24 hours | 12-48 hours |

| Typical Yield | 70-95% | 50-80% |

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination Synthesis of this compound

Materials:

-

2,5-Dibromopyridine

-

Piperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound

Materials:

-

2,5-Dibromopyridine

-

Piperazine

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 eq) in a minimal amount of DMSO.

-

Add an excess of piperazine (3.0-5.0 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.

-

Heat the reaction mixture to 120-140 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 24-48 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by filtration and wash thoroughly with water to remove excess piperazine and DMSO.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography as described in Protocol 1.

Biological Significance and Signaling Pathways

Derivatives of this compound are frequently investigated as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors such as 5-HT1A and 5-HT7. These receptors are implicated in a wide range of neurological and psychiatric disorders, making them attractive targets for drug discovery.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[2][3][4][5] The dissociated Gβγ subunits can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated Ca²⁺ channels, which hyperpolarizes the neuron and reduces its excitability.[3][6]

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is primarily coupled to Gs-proteins. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[1][7][8][9][10] This pathway is involved in the regulation of various cellular processes, including neuronal excitability and plasticity. Additionally, the 5-HT7 receptor can couple to G12-proteins, activating Rho GTPases and influencing cytoskeletal dynamics and gene expression.[1][7]

Experimental Workflow

The synthesis and characterization of this compound and its derivatives follow a standard workflow in a medicinal chemistry laboratory. This workflow ensures the efficient production of the target compound and confirms its identity and purity.

Conclusion

This compound is a cornerstone intermediate for the development of novel therapeutics, particularly those targeting the serotonergic system. The choice of synthetic methodology, either the robust Buchwald-Hartwig amination or the classical nucleophilic aromatic substitution, can be tailored to specific laboratory or industrial needs. A thorough understanding of its synthesis, coupled with insights into the biological signaling pathways of its derivatives, empowers researchers to design and create next-generation medicines for a variety of CNS disorders. This guide provides a foundational framework for professionals in the field to harness the full potential of this versatile chemical entity.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 9. Frontiers | 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders [frontiersin.org]

- 10. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine moiety is a critical pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. The synthesis of substituted pyridylpiperazines is therefore of significant interest in medicinal chemistry and drug development. This document provides a detailed protocol for the regioselective synthesis of 1-(5-Bromopyridin-2-yl)piperazine from 2,5-dibromopyridine. The presented methodology is based on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[1][2][3]

The primary challenge in the synthesis of this compound from 2,5-dibromopyridine lies in achieving mono-substitution at the desired position. The pyridine ring in 2,5-dibromopyridine possesses two bromine atoms at the C2 and C5 positions, both of which are susceptible to substitution. However, in palladium-catalyzed cross-coupling reactions, the C2 position of the pyridine ring is generally more reactive than the C5 position.[2] This inherent difference in reactivity allows for a regioselective mono-amination reaction, yielding the desired this compound as the major product. This protocol has been optimized to favor the selective formation of the C2-substituted product, providing a versatile building block for the development of novel therapeutics.

Reaction Scheme

The synthesis of this compound from 2,5-dibromopyridine proceeds via a regioselective Buchwald-Hartwig amination. The reaction selectively occurs at the C2 position of the pyridine ring.

General Reaction Scheme for the Synthesis of this compound

Data Presentation

The following table summarizes the optimized reaction conditions and expected outcomes for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2,5-Dibromopyridine | 1.0 eq |

| Piperazine | 1.2 - 1.5 eq |

| Catalyst System | |

| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) |